molecular formula C12H19N3O2 B13066218 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13066218
M. Wt: 237.30 g/mol
InChI Key: AHZUKCJFJZSZIV-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core substituted with a 1-aminocyclohexyl group at position 2 and a methoxymethyl group at position 4. Dihydropyrimidinones are widely studied for their pharmacological relevance, including roles as calcium channel modulators and enzyme inhibitors .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H19N3O2/c1-17-8-9-7-10(16)15-11(14-9)12(13)5-3-2-4-6-12/h7H,2-6,8,13H2,1H3,(H,14,15,16)

InChI Key

AHZUKCJFJZSZIV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

General Synthesis Pathway Overview

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including the target compound, often involves Biginelli-type reactions . These are multi-component reactions that utilize a β-ketoester (or its derivative), an aldehyde, and urea or thiourea under acidic or catalytic conditions. Modifications to this classical reaction enable the incorporation of specific functional groups, such as the aminocyclohexyl and methoxymethyl substituents.

Key Preparation Methods

One-Pot Multi-Component Reaction

This method is commonly employed for synthesizing dihydropyrimidinone derivatives and involves:

  • Reactants :

    • A β-ketoester (e.g., ethyl acetoacetate)
    • A substituted aldehyde (for introducing the methoxymethyl group)
    • Urea or thiourea
    • An amine source for cyclohexylamine substitution
  • Catalysts and Conditions :

    • Acidic catalysts (e.g., HCl or Lewis acids like FeCl₃)
    • Solvent-free or solvent-assisted conditions
    • Heating at moderate temperatures (80–120 °C)
  • Advantages :

    • High yields
    • Simplicity of operation
    • Conformance with green chemistry principles when using recyclable catalysts
Example Protocol:

A one-pot reaction involving ethyl acetoacetate, methoxymethyl aldehyde, urea, and cyclohexylamine in the presence of an acidic catalyst under reflux conditions could yield the desired product with high purity.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation is an efficient energy source for accelerating the Biginelli reaction.

  • Reactants :

    • Similar to the one-pot reaction
    • Cyclohexylamine as the amine source
  • Catalysts :

    • Tetrabutylammonium bromide (TBAB) or other ionic liquids
  • Conditions :

    • Microwave irradiation at ~80–100 °C
    • Short reaction times (3–5 minutes)
  • Advantages :

    • Drastic reduction in reaction time
    • High yields (90–95%)
    • Solvent-free conditions reduce environmental impact.
Example Protocol:

Combine ethyl acetoacetate, methoxymethyl aldehyde, urea, and cyclohexylamine with TBAB under microwave irradiation for a few minutes to achieve excellent yields.

Green Catalysis Using Reusable Nanocatalysts

Recent advancements in green chemistry have led to the use of heterogeneous nanocatalysts for synthesizing dihydropyrimidinones.

  • Catalysts :

    • SO₃H-functionalized magnetic nanoparticles (e.g., SO₃H@imine-ZCMNPs)
  • Conditions :

    • Solvent-free environment
    • Reaction temperature ~90 °C
  • Advantages :

    • Catalyst reusability without significant loss of activity
    • High quantitative yields
    • Compatibility with various substrates.
Example Protocol:

React ethyl acetoacetate, methoxymethyl aldehyde, and urea in the presence of SO₃H@imine-ZCMNPs under solvent-free conditions at elevated temperatures to obtain the desired product.

Sequential Kornblum Oxidation Followed by Biginelli Reaction

This method involves an initial oxidation step followed by a Biginelli condensation.

  • Steps :

    • Oxidize benzyl halide to aldehyde using Kornblum oxidation (DMSO as solvent at ~80 °C)
    • React the in-situ generated aldehyde with ethyl acetoacetate and urea under microwave irradiation
  • Advantages :

    • Catalyst-free oxidation step
    • Tandem one-pot synthesis reduces intermediate handling.
Example Protocol:

Perform Kornblum oxidation on benzyl bromide to generate methoxymethyl aldehyde in situ. Then conduct a Biginelli reaction with ethyl acetoacetate and cyclohexylamine under microwave conditions to synthesize the target compound.

Data Table: Comparison of Synthesis Methods

Method Catalyst/Condition Reaction Time Yield (%) Environmental Impact
One-Pot Multi-Component Reaction Acidic catalyst; reflux ~4–6 hours High Moderate
Microwave-Assisted Synthesis TBAB; solvent-free ~3–5 minutes ~90–95 Low
Green Catalysis with Nanoparticles SO₃H@imine-ZCMNPs; solvent-free ~1 hour High Very Low
Kornblum Oxidation + Biginelli Microwave; DMSO solvent ~30 minutes High Moderate

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the dihydropyrimidinone core can produce tetrahydropyrimidinones.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can interact with specific binding sites, while the dihydropyrimidinone core can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Structural Features Reference
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one 2: 1-Aminocyclohexyl; 6: Methoxymethyl ~265.3 (estimated) Cyclohexylamine enhances lipophilicity; methoxymethyl improves solubility -
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (3c) 4: 4-Chlorophenyl; 5: Ethoxycarbonyl; 6: Methyl 308.75 Electron-withdrawing Cl and ester groups influence reactivity and stability
t-Butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (17) 4: 3,4-Difluorophenyl; 5: t-Butyl ester; 6: Methoxymethyl 396.39 Fluorine atoms enhance metabolic stability; t-butyl ester aids in purification
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one 2: 3-Aminophenyl; 6: Ethyl 215.25 Aromatic amine and ethyl group affect electronic properties and bioactivity
6-(Methoxymethyl)-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one 2: Pyridin-4-yl; 6: Methoxymethyl ~247.3 (estimated) Pyridine ring introduces basicity; methoxymethyl enhances solubility

Key Observations :

  • Methoxymethyl Group : This substituent, shared with compounds 17 and 14, enhances aqueous solubility compared to hydrophobic groups like ethyl or t-butyl esters .

Key Observations :

  • The target compound’s synthesis may benefit from FeCl₃ or ionic liquid catalysts due to their high efficiency and environmental friendliness .
  • Cu₂O-based systems (used for analogs like compound 17) are suitable for introducing electron-deficient aryl groups (e.g., 3,4-difluorophenyl) but require longer reaction times .

Biological Activity

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. This compound exhibits significant biological activity, which can be attributed to its unique structural features, including a pyrimidine ring substituted with an amino group and a methoxymethyl group. The cyclohexyl group further enhances its complexity and potential interactions with biological targets.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 1334102-42-9

Biological Activities

Research indicates that compounds in the dihydropyrimidinone class, including this compound, exhibit a variety of pharmacological effects:

  • Antimicrobial Activity : Dihydropyrimidinones have shown promising antimicrobial properties against various bacterial strains. For instance, studies have indicated that related compounds possess significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .
  • Cytotoxicity : The cytotoxic properties of this compound have been explored in various studies, revealing its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications to the amino and methoxymethyl groups could enhance cytotoxic activity against cancer cell lines .
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease processes, making them candidates for therapeutic applications .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is crucial for its biological activity. The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydropyrimidin-2(1H)-oneBasic pyrimidine structureExhibits broad biological activities
5-Methyl-3,4-dihydropyrimidin-2(1H)-oneMethyl substitution at position 5Enhanced lipophilicity; potential CNS activity
4-Amino-6-methyl-3,4-dihydropyrimidin-2(1H)-oneAmino group at position 4Notable antitumor activity
2-(Aminomethyl) pyrimidine derivativesVarying substitutions on the pyrimidine ringDiverse pharmacological profiles

Case Studies

Several studies have focused on the biological evaluation of dihydropyrimidinones:

  • Antibacterial Evaluation : A study conducted on a library of dihydropyrimidinone derivatives demonstrated varying degrees of antibacterial activity. Compounds were tested against several strains, with some achieving minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxic Studies : Research highlighted the cytotoxic effects of substituted dihydropyrimidinones on various cancer cell lines. The results indicated that specific substitutions could significantly enhance the anticancer properties of these compounds .
  • Enzyme Interaction Studies : Investigations into the interaction of these compounds with key enzymes have provided insights into their mechanisms of action, suggesting pathways for further drug development .

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